molecular formula C22H23FN2OS B2805276 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one CAS No. 878053-81-7

2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2805276
CAS No.: 878053-81-7
M. Wt: 382.5
InChI Key: RBSRKJJKXXQNKB-UHFFFAOYSA-N
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Description

The compound 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one features a hybrid structure combining an indole core with a 2-fluorobenzylsulfanyl group at the 3-position and a piperidine-substituted ethanone moiety at the 1-position. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability, while the piperidine ring could influence binding affinity through hydrogen bonding or steric interactions .

Properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2OS/c23-19-10-4-2-8-17(19)16-27-21-14-25(20-11-5-3-9-18(20)21)15-22(26)24-12-6-1-7-13-24/h2-5,8-11,14H,1,6-7,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSRKJJKXXQNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps. One common approach is the condensation of 2-fluorobenzyl mercaptan with an indole derivative, followed by the introduction of the piperidine group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the indole core.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-fluorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, while the fluorophenyl group may enhance binding affinity. The piperidine moiety can modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

Adamantyl Ethanone Derivatives

Compounds such as 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one () share the ethanone-sulfanyl/sulfinyl motif but replace the indole core with an adamantyl group. Adamantane confers rigidity and lipophilicity, often enhancing blood-brain barrier penetration.

Sulfonyl-Containing Indole Derivatives

1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone () and (E)-3-(2-Nitrophenyl)-1-{1-phenyl-sulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one () feature sulfonyl groups instead of sulfanyl. The nitro substituents in these analogs may enhance antibacterial activity but introduce toxicity risks .

Fluorophenyl-Substituted Analogues

The compound (2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one () shares the fluorophenyl group but lacks the sulfanyl and piperidine moieties. The α,β-unsaturated ketone (propenone) in this compound could confer reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes), differing from the ethanone-piperidine linkage in the target compound, which is less electrophilic .

Piperidine-Containing Derivatives

1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone () includes a sulfonylethanone group linked to dihydroindole and ethylindole. While the sulfonyl group distinguishes it from the target’s sulfanyl substituent, the ethylindole moiety introduces steric bulk that may hinder binding to compact active sites compared to the target’s smaller 2-fluorobenzyl group .

Physicochemical Properties

Property Target Compound 1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfinyl]ethan-1-one 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one
Molecular Weight ~370 g/mol (estimated) 387.5 g/mol 306.3 g/mol
Key Substituents 2-Fluorobenzylsulfanyl, piperidine Adamantyl, pyridylmethylsulfinyl Methoxyphenyl, phenylsulfonyl
LogP (Lipophilicity) ~3.5 (predicted) ~4.1 (high due to adamantyl) ~2.8 (moderate due to sulfonyl)

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